3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
“3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered 1,2,4-oxadiazole ring attached to a benzyl group and a propanoic acid group . The molecular formula is C12H12N2O3 .
Scientific Research Applications
Corrosion Inhibition
One notable application of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid and its derivatives is in corrosion inhibition. A study by Ammal et al. (2018) explored the use of 1,3,4-oxadiazole derivatives for protecting mild steel in sulfuric acid environments. The derivatives formed protective layers on the metal surface, reducing corrosion significantly (Ammal, Prajila, & Joseph, 2018).
Biological Activities
Several studies have highlighted the biological activities of compounds related to this compound. Husain et al. (2009) synthesized β-aroylpropionic acid-based 1,3,4-oxadiazoles and evaluated them for anti-inflammatory, analgesic, and antibacterial activities. Many compounds exhibited significant anti-inflammatory and antibacterial effects (Husain, Ahuja, & Sarafroz, 2009). Another study by Kalia et al. (2020) focused on oxadiazole derivatives as agents for controlling steel dissolution, which also indicates the broad applicability of these compounds in various fields (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Pharmaceutical Applications
In the pharmaceutical domain, Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds and evaluated them for urease inhibition, showing potent inhibitory effects. This indicates the potential of these compounds in therapeutic applications (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Chemical Genetics and Drug Discovery
The role of 1,2,4-oxadiazoles in chemical genetics and drug discovery has been discussed by Cai et al. (2006). They developed a cell-based assay for the identification of apoptosis inducers, including compounds like 3-aryl-5-aryl-1,2,4-oxadiazoles. Such compounds have potential applications in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Nanotechnology and Material Science
In the field of nanotechnology and material science, Kishikawa et al. (2008) explored the formation of multilayered structures using benzoic acid derivatives, including 1,2,4-oxadiazoles. These compounds demonstrate utility in the creation of advanced materials with specific properties (Kishikawa, Hirai, & Kohmoto, 2008).
Future Directions
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)7-6-11-13-10(14-17-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINWBGQLOLGBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322725-60-0 | |
Record name | 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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